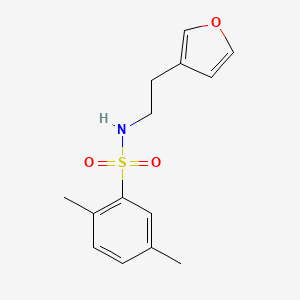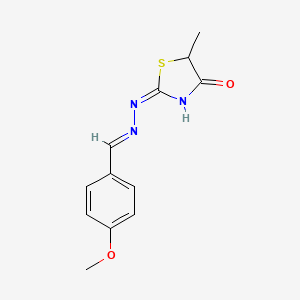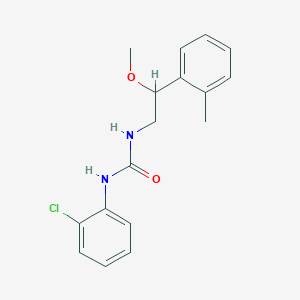
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide, also known as BOG, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOG belongs to the class of hydrazones and contains two indolinone moieties. Its unique chemical structure has made it a subject of interest for various scientific studies, including its synthesis, mechanism of action, and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is not fully understood. However, studies have suggested that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of reactive oxygen species (ROS). (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2 and LOX enzymes. In vivo studies have reported that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide reduces the growth of tumors in animal models and exhibits anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide in lab experiments is its synthetic nature, which allows for easy modification of its chemical structure. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to exhibit low toxicity, making it a potential candidate for drug development. However, one limitation of using (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
Several future directions for (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide research include:
1. Investigating the potential of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide as a therapeutic agent for oxidative stress-related diseases.
2. Studying the effect of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide on the immune system and its potential as an immunomodulatory agent.
3. Exploring the structure-activity relationship of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide and its derivatives to optimize its pharmacological properties.
4. Investigating the potential of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide as a diagnostic agent for other diseases.
5. Studying the effect of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide on the gut microbiome and its potential as a prebiotic agent.
Conclusion
In conclusion, (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is a synthetic compound that has potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. Its unique chemical structure and low toxicity make it a promising candidate for drug development. Future research on (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide involves the reaction of glutaric acid with hydrazine hydrate to form glutarohydrazide, followed by the reaction with two equivalents of 1-methyl-2-oxoindoline-3-carbaldehyde to produce (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide. The synthesis of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been optimized using various methods, including microwave-assisted synthesis and solvent-free conditions.
Applications De Recherche Scientifique
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been studied for its potential applications in medicinal chemistry. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial properties. (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has also been shown to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. In addition, (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide has been studied for its potential as a diagnostic agent for Alzheimer's disease.
Propriétés
IUPAC Name |
N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-28-16-10-5-3-8-14(16)20(22(28)32)26-24-18(30)12-7-13-19(31)25-27-21-15-9-4-6-11-17(15)29(2)23(21)33/h3-6,8-11,32-33H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXAHDWCLOXYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)
![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3-phenylpropanoate](/img/structure/B2946719.png)

![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)

![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)


![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)

![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)